6-Methoxypyridin-2-ylmagnesium bromide, 0.25 M in THF

Description

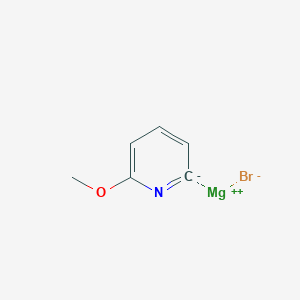

6-Methoxypyridin-2-ylmagnesium bromide is a Grignard reagent with a pyridine backbone substituted by a methoxy group at the 6-position. Provided as a 0.25 M solution in tetrahydrofuran (THF), it is widely used in nucleophilic addition and cross-coupling reactions to construct heterocyclic frameworks. The methoxy group imparts electron-donating effects, moderating reactivity compared to unsubstituted pyridylmagnesium reagents. THF, a polar aprotic solvent, stabilizes the Grignard complex and enhances solubility. This reagent is typically stored at low temperatures (−17°C to −20°C) to prevent decomposition .

Propriétés

IUPAC Name |

magnesium;6-methoxy-2H-pyridin-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO.BrH.Mg/c1-8-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLDYASGUYMYRJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C[C-]=N1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrMgNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step A: Formation of the Grignard Reagent

The initial step involves the reaction of magnesium with a suitable precursor to form the Grignard reagent. The following parameters are critical for this process:

Reagents : The precursor is usually an alkoxy-pyridine derivative, such as 2-chloropyridine.

Conditions : The reaction is typically carried out in anhydrous THF as the solvent, under inert atmosphere conditions to prevent moisture interference.

Temperature : The reaction is conducted at temperatures ranging from 25°C to 30°C.

Time : The formation of the Grignard reagent generally requires about 5 hours for completion.

The overall reaction can be summarized as follows:

$$

\text{Mg} + \text{2-Chloropyridine} \rightarrow \text{6-Methoxypyridin-2-ylmagnesium bromide}

$$

Step B: Reaction with Halogenated Pyridine

In the second step, the Grignard reagent formed in Step A is reacted with a halogenated pyridine to yield the desired compound:

Reagents : The Grignard reagent from Step A reacts with a halogenated pyridine (e.g., 5-bromo-2-methoxypyridine).

Catalyst : A metallic complex catalyst (e.g., palladium or nickel) may be employed to facilitate this reaction.

Conditions : The reaction is typically carried out at elevated temperatures (45°C to 50°C) for enhanced reactivity.

Time : Completion of this step usually occurs within 1 to 5 hours, depending on specific conditions.

The efficiency of the preparation method can be evaluated through yield and purity assessments:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| A | 89 - 92 | ~94 |

| B | >99 | ~99.5 |

The purity and yield measurements are typically determined using high-performance liquid chromatography (HPLC), ensuring that the final product meets required specifications for further applications.

When preparing organomagnesium compounds such as 6-Methoxypyridin-2-ylmagnesium bromide, safety precautions are paramount:

Conduct reactions in a fume hood due to the potential release of flammable gases.

Use personal protective equipment (PPE), including gloves and goggles, to prevent skin and eye contact with reagents.

Analyse Des Réactions Chimiques

Types de réactions : Le bromure de 6-méthoxypyridin-2-ylmagnésium subit principalement des réactions d'addition nucléophile, où il agit comme un nucléophile et attaque des atomes de carbone électrophile dans les composés carbonylés. Cela conduit à la formation de nouvelles liaisons carbone-carbone.

Réactifs et conditions courants :

Aldéhydes et cétones : Réagit avec les aldéhydes et les cétones pour former respectivement des alcools secondaires et tertiaires.

Dioxyde de carbone : Réagit avec le dioxyde de carbone pour former des acides carboxyliques.

Époxydes : Ouvre les cycles époxydes pour former des alcools.

Produits majeurs :

Alcools : Formés à partir de réactions avec des aldéhydes, des cétones et des époxydes.

Acides carboxyliques : Formés à partir de réactions avec le dioxyde de carbone.

4. Applications de la recherche scientifique

Le bromure de 6-méthoxypyridin-2-ylmagnésium est largement utilisé dans la recherche scientifique en raison de sa polyvalence en synthèse organique. Certaines de ses applications incluent :

Chimie : Utilisé dans la synthèse de molécules organiques complexes, notamment de produits pharmaceutiques et agrochimiques.

Biologie : Employé dans la modification de biomolécules à des fins de recherche.

Médecine : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

Industrie : Appliqué dans la production de produits chimiques fins et d'intermédiaires pour divers procédés industriels.

5. Mécanisme d'action

Le mécanisme d'action du bromure de 6-méthoxypyridin-2-ylmagnésium implique l'attaque nucléophile de l'atome de carbone lié au magnésium sur des atomes de carbone électrophile dans d'autres molécules. Cela conduit à la formation de nouvelles liaisons carbone-carbone. La présence du groupe méthoxy en position 6 du cycle pyridine peut influencer la réactivité et la sélectivité du composé dans ces réactions.

Composés similaires :

- Bromure de 5-méthoxypyridin-2-ylmagnésium

- Bromure de 6-méthoxypyridin-3-ylmagnésium

Comparaison : Le bromure de 6-méthoxypyridin-2-ylmagnésium est unique en raison de la position du groupe méthoxy sur le cycle pyridine. Cette différence de position peut affecter considérablement la réactivité et la sélectivité du composé dans diverses réactions. Par exemple, le bromure de 5-méthoxypyridin-2-ylmagnésium possède le groupe méthoxy en position 5, ce qui peut conduire à des effets stériques et électroniques différents par rapport à la position 6.

Applications De Recherche Scientifique

6-Methoxypyridin-2-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of 6-Methoxypyridin-2-ylmagnesium bromide involves the nucleophilic attack of the carbon atom bonded to magnesium on electrophilic carbon atoms in other molecules. This results in the formation of new carbon-carbon bonds. The presence of the methoxy group at the 6-position of the pyridine ring can influence the reactivity and selectivity of the compound in these reactions.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | Concentration (M) | Molecular Weight | Substituent Effects | Storage Temperature |

|---|---|---|---|---|

| 6-Methoxypyridin-2-ylmagnesium bromide | 0.25 | ~210* | Electron-donating (OMe) | −17°C |

| Pyridin-2-ylmagnesium bromide | 0.48 | ~183* | Electron-deficient | −17°C |

| 6-Fluoropyridin-2-ylmagnesium bromide | 0.386 | ~196* | Electron-withdrawing (F) | −17°C |

| [3-(4-Morpholinylmethyl)phenyl]magnesium bromide | 0.25 | 280.44 | Steric bulk (morpholine) | −17°C |

*Calculated based on molecular formula.

Table 2: Reaction Performance Comparison

Research Findings and Trends

- Electronic Modulation : Methoxy substitution reduces reactivity compared to fluorine or unsubstituted pyridyl analogs but improves selectivity in directed coupling reactions .

- Catalyst Dependency : Aromatic Grignard reagents often require transition-metal catalysts (e.g., Cu, Ni) for efficient cross-couplings, unlike aliphatic counterparts .

- Concentration Trade-offs : Lower concentrations (0.25 M) improve safety and stability, while higher concentrations (0.48 M) favor reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.